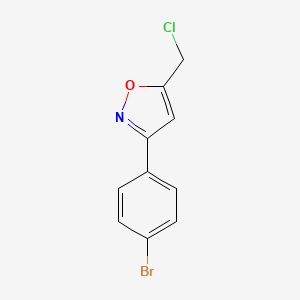

3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole

Description

3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole is a halogenated isoxazole derivative characterized by a bromophenyl group at position 3 and a chloromethyl group at position 5 of the isoxazole ring. The isoxazole core, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal and materials chemistry due to its metabolic stability and tunable electronic properties.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRERBCGMDIWXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Chloromethylation: The isoxazole ring is chloromethylated using chloromethyl methyl ether (MOMCl) or other chloromethylating agents under acidic conditions.

Industrial Production Methods

Industrial production of 3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

Oxidation Products: Isoxazole oxides.

Reduction Products: Dehalogenated isoxazoles.

Scientific Research Applications

3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Halogenated Derivatives

3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole (4o)

- Structure : Bromophenyl at position 3; trifluoromethoxy-substituted phenyl at position 3.

- Key Data :

- 1H NMR (CDCl3) : δ 7.81–7.74 (m, 3H), 7.71–7.64 (m, 3H), 6.88 (s, 1H) .

- Synthesis: Prepared via [3+2] cycloaddition of (Z)-4-bromo-N-hydroxybenzimidoyl chloride with 1-ethynyl-3-(trifluoromethoxy)benzene.

3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (5m)

- Structure : Thiophene replaces chloromethyl at position 4.

- Key Data :

- 1H NMR (DMSO-d6) : δ 7.87–7.71 (m, aromatic protons), 7.28 (t, J = 4.4 Hz, thiophene-H) .

- Comparison : The thiophene moiety introduces π-conjugation and sulfur-based reactivity, differing from the electrophilic chloromethyl group.

Alkyl/Functional Group Variations

5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Structure: Bromomethyl instead of chloromethyl at position 5. Key Data: Molecular formula C10H7BrClNO; InChIKey: WJNJTNARAJURHF-UHFFFAOYSA-N . Comparison: Bromine’s higher atomic radius and polarizability may alter nucleophilic substitution kinetics compared to chlorine.

(3-(4-Bromophenyl)isoxazol-5-yl)methanol Structure: Hydroxymethyl replaces chloromethyl at position 5. Key Data: CAS 206055-91-6; Similarity score 0.67 to the target compound . Comparison: The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic chloromethyl group.

Partially Saturated Isoxazole Derivatives

3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole Structure: Dihydroisoxazole ring (saturated at positions 4,5). Key Data: Molecular formula C16H13BrClNO2; Molar mass 366.64 g/mol .

Triazole and Benzoxazole Hybrids

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Spectral and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.